molecular formula C14H20N2O B486193 1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol CAS No. 801228-19-3

1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol

Cat. No.: B486193
CAS No.: 801228-19-3
M. Wt: 232.32g/mol
InChI Key: LRDKPZRTNVRHLP-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a dimethyl-indole moiety linked to a methylamino-propan-2-ol chain, making it a subject of interest in various scientific research fields.

Scientific Research Applications

1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Safety and Hazards

The compound is categorized as an irritant .

Preparation Methods

The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Dimethylation: The indole core is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Propan-2-ol Chain: The dimethyl-indole is reacted with an appropriate alkyl halide to introduce the propan-2-ol chain.

    Methylamino Substitution:

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where it can be replaced by other nucleophiles such as halides or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol can be compared with other indole derivatives such as:

    1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol: This compound has a similar structure but with a hydroxy-ethylamino group instead of a methylamino group, which may result in different biological activities.

    1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol: This derivative features a piperazine ring, which can enhance its binding affinity to certain receptors.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-(methylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-11(2)16(9-12(17)8-15-3)14-7-5-4-6-13(10)14/h4-7,12,15,17H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDKPZRTNVRHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202401
Record name 2,3-Dimethyl-α-[(methylamino)methyl]-1H-indole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801228-19-3
Record name 2,3-Dimethyl-α-[(methylamino)methyl]-1H-indole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801228-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-α-[(methylamino)methyl]-1H-indole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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